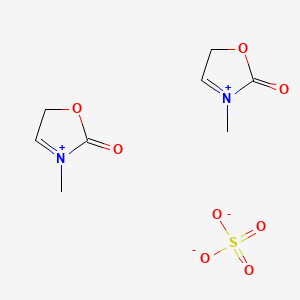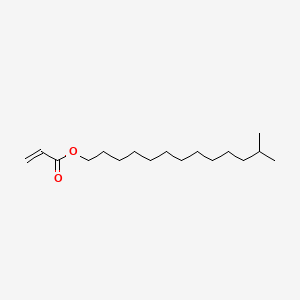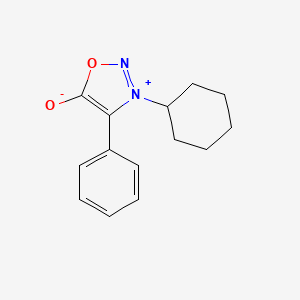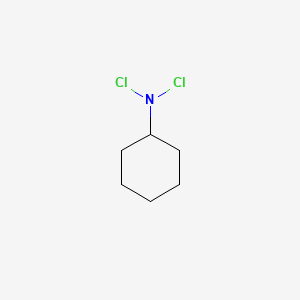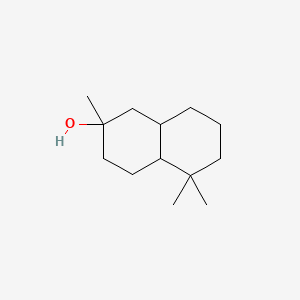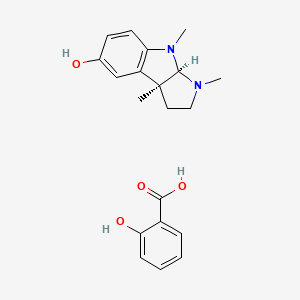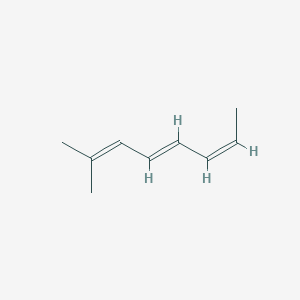
2-Methyl-2,4,6-octatriene, (4E,6Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,4,6-octatriene, (4E,6Z)-, also known by its identifier 861T0SZQ3S, is an organic compound with the molecular formula C9H14. It is characterized by its unique structure, which includes two E/Z centers and no defined stereocenters .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6-octatriene, (4E,6Z)- typically involves the use of alkenes and alkynes as starting materials. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the formation of the triene structure. The reaction is carried out under controlled temperatures and pressures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings to ensure the efficient production of 2-Methyl-2,4,6-octatriene, (4E,6Z)- .
化学反応の分析
Types of Reactions
2-Methyl-2,4,6-octatriene, (4E,6Z)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alkanes or alcohols .
科学的研究の応用
2-Methyl-2,4,6-octatriene, (4E,6Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-Methyl-2,4,6-octatriene, (4E,6Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
- 2,4,6-Octatriene, 2,6-dimethyl-, (E,Z)-
- (4Z,6z)-2,6-dimethyl-2,4,6-octatriene
- (4Z,6e)-2,6-dimethyl-2,4,6-octatriene
Uniqueness
2-Methyl-2,4,6-octatriene, (4E,6Z)- is unique due to its specific E/Z configuration and lack of defined stereocenters. This configuration imparts distinct chemical and physical properties, making it valuable in various applications where precise stereochemistry is crucial .
特性
CAS番号 |
78371-51-4 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
(4E,6Z)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4-,7-6+ |
InChIキー |
AHXXJOUHGBPWGW-SCFJQAPRSA-N |
異性体SMILES |
C/C=C\C=C\C=C(C)C |
正規SMILES |
CC=CC=CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


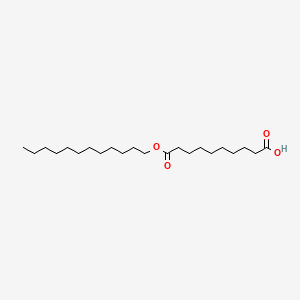
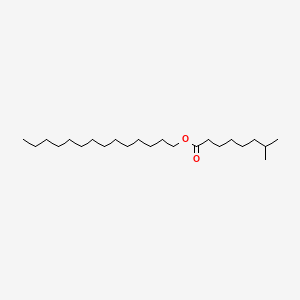
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)


